molecular formula C21H18O6 B2907894 3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 1242240-54-5

3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2907894
CAS No.: 1242240-54-5
M. Wt: 366.369
InChI Key: AYENLEHJVYOYCP-CSKARUKUSA-N
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Description

3-[(2E)-3-(2,3,4-Trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a coumarin-chalcone hybrid characterized by a coumarin core (2H-chromen-2-one) linked via a conjugated α,β-unsaturated ketone bridge to a 2,3,4-trimethoxyphenyl group. This compound is synthesized through Claisen-Schmidt condensation, typically under solvent-free or acid-catalyzed conditions, yielding a planar structure with strong UV absorption and fluorescence properties .

Properties

IUPAC Name

3-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-24-18-11-9-13(19(25-2)20(18)26-3)8-10-16(22)15-12-14-6-4-5-7-17(14)27-21(15)23/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYENLEHJVYOYCP-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzaldehyde and 4-hydroxycoumarin.

    Condensation Reaction: The key step involves a Claisen-Schmidt condensation reaction between 2,3,4-trimethoxybenzaldehyde and 4-hydroxycoumarin in the presence of a base like sodium hydroxide or potassium hydroxide. This reaction forms the intermediate chalcone.

    Cyclization: The intermediate chalcone undergoes cyclization under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to improve reaction rates.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes, receptors, and signaling pathways. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation or to induce apoptosis in cancer cells. The compound’s antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative stress.

Comparison with Similar Compounds

Key Spectral Data :

  • IR Spectroscopy : Absorption bands at 1716 cm⁻¹ (>C=O), 1577 cm⁻¹ (C=C), and 1018 cm⁻¹ (C-O-C) confirm the presence of carbonyl, conjugated double bonds, and methoxy groups .
  • NMR : $ ^1H $-NMR (CDCl₃) signals at δ 3.88–3.92 ppm (three singlet methoxy groups) and aromatic protons (δ 6.90–7.96 ppm) align with the 2,3,4-trimethoxyphenyl substitution. The coumarin lactone carbonyl resonates at δ 191.6 ppm in $ ^{13}C $-NMR .
  • Mass Spectrometry : Molecular ion peak at m/z 382 (C₂₁H₁₈O₇), consistent with the molecular formula .

Comparison with Similar Compounds

Structural Analogues: Methoxy Substitution Patterns

Table 1: Methoxy Position Impact on Activity

Compound Methoxy Substitution Biological Activity (EC₅₀/IC₅₀) Reference Drug (EC₅₀/IC₅₀)
Target Compound 2,3,4-Trimethoxy Not reported in evidence N/A
3-(3,4,5-Trimethoxyphenyl) derivative 3,4,5-Trimethoxy AChE inhibition: IC₅₀ = 46.18 µM Donepezil (IC₅₀ = 0.03 µM)
A5 (3-hydroxyphenyl) No methoxy Anti-Leishmania: 2.1 ± 0.1 µM Benznidazole: 14.5 ± 0.1 µM
  • Key Insight: The 3,4,5-trimethoxy configuration enhances cholinesterase inhibition, likely due to improved binding to the enzyme’s peripheral anionic site .

Aromatic Group Modifications

Table 2: Aromatic Substituent Effects

Compound Aromatic Group Activity (EC₅₀/IC₅₀)
Target Compound 2,3,4-Trimethoxyphenyl Data not available
A1 (Phenyl) Phenyl Anti-Leishmania: 3.7 ± 0.5 µM
A13 (1,3-Benzodioxol-5-yl) Benzodioxole Anti-Plasmodium: 15.2 ± 1.1 µM
CC2 (2-Chlorophenyl) Halogenated phenyl MAO-B inhibition: IC₅₀ = 5.2 µM
  • Key Insight: Electron-withdrawing groups (e.g., chlorine in CC2) improve monoamine oxidase-B (MAO-B) inhibition, while electron-donating groups (e.g., methoxy in the target compound) may enhance antiparasitic activity through redox interactions .

Hybrid Systems and Multitarget Profiles

  • Naphthoquinone-Chalcone Hybrids: Compound 2 (FGFR1 inhibitor) incorporates a naphthoquinone moiety, achieving IC₅₀ = 0.87 µM via dual kinase inhibition and redox cycling .
  • Ligustrazine Derivatives : 8p (3,4,5-trimethoxy derivative) shows multitargeted anticancer activity by inhibiting tubulin polymerization (IC₅₀ = 1.2 µM) and angiogenesis .

Biological Activity

3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in oncology and antimicrobial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C19H20O5C_{19}H_{20}O_{5}, with a molecular weight of approximately 328.36 g/mol. The structure features a chromone core substituted with a trimethoxyphenyl group and an enoyl moiety.

Synthesis

The synthesis of this compound typically involves the condensation of hydroxycoumarin derivatives with appropriate aldehydes or ketones under acidic conditions. Various methods have been explored, including microwave-assisted synthesis, which enhances yield and reduces reaction time.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of coumarin derivatives. For instance, research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
Melanoma15.6Inhibition of dihydrofolate reductase
Breast Cancer12.8Induction of apoptosis via caspase activation
Colon Cancer18.9Disruption of cell cycle progression

The mechanism underlying these effects often involves the downregulation of folate cycle genes and induction of oxidative stress in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits moderate activity against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, which may help mitigate oxidative stress in cells.

Case Studies

Several case studies have documented the efficacy of coumarin derivatives in clinical settings:

  • Case Study on Melanoma Treatment : A patient with advanced melanoma showed significant tumor regression after treatment with a coumarin derivative similar to the compound . The treatment was associated with decreased levels of dihydrofolate reductase activity.
  • Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, administration of a coumarin-based formulation led to improved outcomes compared to standard treatments.

Q & A

Q. Key Parameters :

ParameterValue/Range
SolventEthanol
BaseKOH (40% aqueous solution)
Reaction Time12–24 hours
Yield OptimizationControlled pH and temperature

Advanced: How can crystallographic data discrepancies be resolved during structural refinement?

Answer:
Discrepancies in X-ray diffraction data (e.g., high R-factors or poor electron density maps) can be addressed using:

  • SHELX Suite : Employ SHELXL for refinement, incorporating restraints for disordered moieties (e.g., methoxy groups) and validating with CIF checkers.
  • Hydrogen Bonding Analysis : Use graph-set analysis (as in Etter’s formalism) to identify intermolecular interactions (e.g., C–H···O bonds) that influence packing .
  • Validation Tools : Cross-validate with spectroscopic data (NMR, IR) to confirm functional group positions .

Q. Example Refinement Metrics :

ParameterValue (From )
R[F² > 2σ(F²)]0.033
wR(F²)0.082
Data-to-Parameter Ratio15.4

Basic: Which spectroscopic techniques confirm the structural identity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and α,β-unsaturated ketone protons (δ 7.2–7.8 ppm, J = 15.9 Hz for trans-configuration).
    • ¹³C NMR : Carbonyl carbon (δ ~190 ppm), olefinic carbons (δ ~120–140 ppm) .
  • IR Spectroscopy : Strong C=O stretch (~1650 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 11.08° in ) .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Answer:

  • Solvent Screening : Use mixed solvents (e.g., ethanol/DCM) to improve solubility and slow crystallization.
  • Hydrogen Bond Engineering : Introduce functional groups (e.g., hydroxyl or methoxy) to stabilize crystal packing via C–H···O or π-π interactions .
  • Temperature Gradients : Gradual cooling from 50°C to 4°C enhances crystal quality .

Packing Analysis Example :
Intermolecular C21–H21···O6 bonds (2.48 Å) and intramolecular C8–H8B···O5 bonds (2.65 Å) stabilize the crystal lattice .

Advanced: How to design molecular docking studies for evaluating biological activity?

Answer:

  • Target Selection : Prioritize proteins with known chalcone interactions (e.g., SARS-CoV-2 main protease or tubulin) .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters :
    • Grid Box : Center on the active site (e.g., catalytic dyad for proteases).
    • Scoring Function : Validate with MM-GBSA for binding free energy .

Q. Docking Results (Example) :

CompoundBinding Energy (kcal/mol)Target
Title Compound-8.2SARS-CoV-2 Mpro
Reference (Xanthohumol)-7.5SARS-CoV-2 Mpro

Basic: What is the IUPAC nomenclature and key functional groups?

Answer:

  • IUPAC Name : this compound.
  • Functional Groups :
    • α,β-Unsaturated ketone (prop-2-enoyl).
    • Chromen-2-one (coumarin derivative).
    • Trimethoxyphenyl moiety (electron-donating groups) .

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